molecular formula C16H18F3NO4 B7343217 2-[3-[[(1R,2S)-2-(trifluoromethyl)cyclohexanecarbonyl]amino]phenoxy]acetic acid

2-[3-[[(1R,2S)-2-(trifluoromethyl)cyclohexanecarbonyl]amino]phenoxy]acetic acid

Cat. No. B7343217
M. Wt: 345.31 g/mol
InChI Key: ASIUPTQTABEPSS-OLZOCXBDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-[[(1R,2S)-2-(trifluoromethyl)cyclohexanecarbonyl]amino]phenoxy]acetic acid, commonly known as TTP488, is a small molecule antagonist of the receptor for advanced glycation end products (RAGE). RAGE is a transmembrane receptor that is involved in inflammation, oxidative stress, and immune responses. RAGE is also implicated in the pathogenesis of several diseases, including diabetes, Alzheimer's disease, and cancer. TTP488 has been studied extensively for its potential therapeutic applications in these diseases.

Mechanism of Action

TTP488 acts as a competitive antagonist of the 2-[3-[[(1R,2S)-2-(trifluoromethyl)cyclohexanecarbonyl]amino]phenoxy]acetic acid receptor, which is expressed on several cell types, including neurons, endothelial cells, and immune cells. This compound is involved in several cellular processes, including inflammation, oxidative stress, and immune responses. By blocking the this compound receptor, TTP488 reduces the downstream effects of this compound activation, including the production of pro-inflammatory cytokines, reactive oxygen species, and amyloid-beta.
Biochemical and Physiological Effects:
TTP488 has been shown to have several biochemical and physiological effects in preclinical studies. TTP488 reduces the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in the brain and peripheral tissues. TTP488 also reduces oxidative stress and amyloid-beta accumulation in the brain. In animal models of Alzheimer's disease, TTP488 has been shown to improve cognitive function and reduce amyloid-beta accumulation in the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of TTP488 is its specificity for the 2-[3-[[(1R,2S)-2-(trifluoromethyl)cyclohexanecarbonyl]amino]phenoxy]acetic acid receptor. TTP488 has been shown to have minimal off-target effects in preclinical studies. Another advantage of TTP488 is its ability to cross the blood-brain barrier, which allows it to target the this compound receptor in the brain. However, one limitation of TTP488 is its short half-life, which requires frequent dosing in preclinical studies.

Future Directions

Several future directions for TTP488 research include:
1. Clinical trials in humans for the treatment of Alzheimer's disease and other neurodegenerative diseases.
2. Development of TTP488 derivatives with improved pharmacokinetic properties.
3. Investigation of the potential therapeutic applications of TTP488 in other diseases, such as cancer and diabetes.
4. Study of the underlying mechanisms of TTP488's effects on inflammation, oxidative stress, and amyloid-beta accumulation.
5. Investigation of the potential synergistic effects of TTP488 with other therapeutic agents.

Synthesis Methods

TTP488 is synthesized through a multi-step process involving the reaction of several chemical intermediates. The synthesis involves the use of several reagents, including trifluoromethylcyclohexanecarbonyl chloride, 3-aminophenol, and 2-(2-hydroxyethoxy)acetic acid. The final product is obtained through a purification process involving recrystallization and column chromatography.

Scientific Research Applications

TTP488 has been extensively studied for its potential therapeutic applications in several diseases, including diabetes, Alzheimer's disease, and cancer. In preclinical studies, TTP488 has been shown to reduce inflammation, oxidative stress, and amyloid-beta accumulation in the brain. TTP488 has also been shown to improve cognitive function in animal models of Alzheimer's disease.

properties

IUPAC Name

2-[3-[[(1R,2S)-2-(trifluoromethyl)cyclohexanecarbonyl]amino]phenoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F3NO4/c17-16(18,19)13-7-2-1-6-12(13)15(23)20-10-4-3-5-11(8-10)24-9-14(21)22/h3-5,8,12-13H,1-2,6-7,9H2,(H,20,23)(H,21,22)/t12-,13+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASIUPTQTABEPSS-OLZOCXBDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)NC2=CC(=CC=C2)OCC(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]([C@@H](C1)C(=O)NC2=CC(=CC=C2)OCC(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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